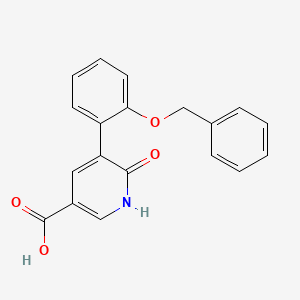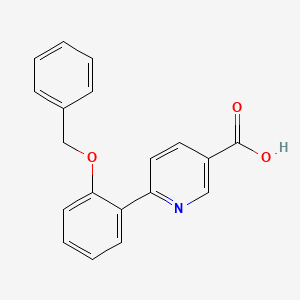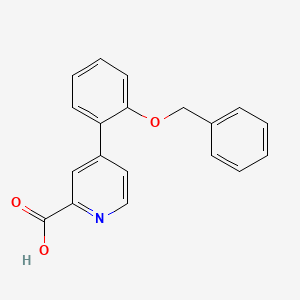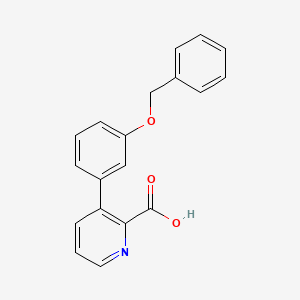
5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid (5-BHNA) is an organic compound with a molecular formula of C14H15NO4. It is an important intermediate in the synthesis of drugs and other compounds. 5-BHNA is a white solid with a melting point of 135-137°C and a boiling point of 247-249°C. It is soluble in water, methanol, and ethanol, and is slightly soluble in acetone and chloroform.
Aplicaciones Científicas De Investigación
5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as the antioxidant and anti-inflammatory agent 5-bromo-2-hydroxy-6-nitrobenzoic acid. It has also been used in the synthesis of the anti-cancer drug 5-bromo-2-hydroxy-6-nitrobenzoic acid-3-methyl-4-thiazol-2-yl-acetate. Additionally, it has been used in the synthesis of the anti-hypertensive drug 5-bromo-2-hydroxy-6-nitrobenzoic acid-3-methyl-4-thiazol-2-yl-acetate.
Mecanismo De Acción
The mechanism of action of 5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% is not fully understood. However, it is believed to be a prodrug and is converted to the active metabolite 5-bromo-2-hydroxy-6-nitrobenzoic acid in the body. This metabolite is believed to act as an antioxidant, anti-inflammatory, and anti-hypertensive agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% have not been extensively studied. However, it is believed to have antioxidant, anti-inflammatory, and anti-hypertensive effects. It may also have a protective effect against oxidative stress and damage, and may have a role in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a relatively low melting point. However, it is toxic and should be handled with caution.
Direcciones Futuras
The future directions for 5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% research include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research is needed to elucidate its mechanism of action and to develop more efficient and cost-effective synthesis methods. Finally, research is needed to explore potential uses of 5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% in the pharmaceutical industry.
Métodos De Síntesis
5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% is synthesized from two different methods. The first method involves the use of a Grignard reaction to form the ester from benzyl bromide and 2-hydroxy-6-nitrobenzoic acid. The second method involves the use of a Wittig reaction to form the ester from benzyl bromide and 2-hydroxy-6-nitrobenzoic acid.
Propiedades
IUPAC Name |
6-oxo-5-(2-phenylmethoxyphenyl)-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c21-18-16(10-14(11-20-18)19(22)23)15-8-4-5-9-17(15)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKSINIOIYQRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CNC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688416 |
Source


|
| Record name | 5-[2-(Benzyloxy)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-74-4 |
Source


|
| Record name | 5-[2-(Benzyloxy)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














